3-{[(4-Chlorophenyl)sulfonyl]phenylamino}thiolane-1,1-dione

Physicochemical differentiation ADME prediction blood-brain barrier permeability

Researchers seeking to expand the sulfolane-sulfonamide series often face supply gaps for N-phenyl substituted, zero-HBD analogs critical for SAR studies. This compound resolves that gap as a conformationally constrained probe for mapping the allosteric pocket of Mtb TrpAB and dissecting Nrf2 modulation. - Integrates N-phenyl and 4-chlorophenylsulfonyl groups on a sulfolane-1,1-dioxide core, matching the SAR trajectory that improved anti-tubercular potency (MIC shift from 0.76 µM to 0.5 µM in related series). - Zero hydrogen bond donors, moderate lipophilicity (XLogP3 2.8), and low molecular weight (385.9 Da) position it within favorable CNS MPO space for blood-brain barrier penetration. - Serves as a matched molecular pair probe to quantify halogen bonding contributions (0.5-1.5 kcal/mol) within the sulfolane-sulfonamide pharmacophore.

Molecular Formula C16H16ClNO4S2
Molecular Weight 385.9 g/mol
Cat. No. B12112910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(4-Chlorophenyl)sulfonyl]phenylamino}thiolane-1,1-dione
Molecular FormulaC16H16ClNO4S2
Molecular Weight385.9 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1N(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H16ClNO4S2/c17-13-6-8-16(9-7-13)24(21,22)18(14-4-2-1-3-5-14)15-10-11-23(19,20)12-15/h1-9,15H,10-12H2
InChIKeyWDONHTBMVAJOQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(4-Chlorophenyl)sulfonyl]phenylamino}thiolane-1,1-dione (CAS 507258-15-3): Chemical Identity, Structural Class, and Procurement-Relevant Baseline


3-{[(4-Chlorophenyl)sulfonyl]phenylamino}thiolane-1,1-dione (PubChem CID 5008367; CAS 507258-15-3; molecular formula C₁₆H₁₆ClNO₄S₂; molecular weight 385.9 g/mol; IUPAC name 4-chloro-N-(1,1-dioxothiolan-3-yl)-N-phenylbenzenesulfonamide) [1] is a fully substituted N-phenyl sulfonamide built on a tetrahydrothiophene-1,1-dioxide (sulfolane) core. The compound belongs to the sulfolane-sulfonamide scaffold class, which has been independently validated as a source of allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase (TrpAB) [2] and of phosphoglycerate kinase 1 (PGK1) inhibitors that activate the Keap1-Nrf2 cytoprotective pathway [3]. The target compound is distinguished from its closest in-class analogs by the simultaneous presence of three key structural elements: (i) the sulfolane 1,1-dioxide ring, (ii) a tertiary N-phenyl sulfonamide with zero hydrogen bond donors, and (iii) a 4-chlorophenylsulfonyl substituent, a combination that is absent in commercially available comparators with published biological data [2] [4].

Why 3-{[(4-Chlorophenyl)sulfonyl]phenylamino}thiolane-1,1-dione Cannot Be Functionally Replaced by Its Closest In-Class Analogs


The sulfolane-sulfonamide scaffold class exhibits steep structure-activity relationships where apparently minor structural changes produce large shifts in target engagement, selectivity, and ADME properties. For example, within the sulfolane series of Mtb tryptophan synthase inhibitors, replacing the sulfolane substituent with an indoline-5-sulfonamide scaffold resulted in >7-fold loss of antimycobacterial potency (MIC shift from 0.76 µM to 5.6 µM for compound 2) and a 17-fold increase in human microsomal clearance (Cli from 0.92 to 15.7 mL/min·g) [1]. Similarly, in the PGK1/Nrf2 chemotype represented by CBR-470-1, the presence and stereochemistry of the 4-chlorophenylsulfonyl group and the amine substituent are essential for both PGK1 inhibition and Nrf2 activation (EC₅₀ ≈ 1 µM in ARE-LUC reporter assay) [2]. The target compound 3-{[(4-Chlorophenyl)sulfonyl]phenylamino}thiolane-1,1-dione differs from the closest purchasable analog (CAS 307514-10-9, the des-N-phenyl variant) by the presence of a tertiary N-phenyl group, which eliminates the sole hydrogen bond donor (HBD count: 0 vs. 1) and increases both molecular weight (385.9 vs. 309.8 Da) and predicted lipophilicity (XLogP3 2.8 vs. 1.0) [3] . These physicochemical differences are large enough to alter permeability, metabolic stability, and protein binding, making generic substitution without experimental revalidation scientifically unsound.

Quantitative Evidence Guide: Differentiating 3-{[(4-Chlorophenyl)sulfonyl]phenylamino}thiolane-1,1-dione from Its Nearest Comparators


Zero Hydrogen Bond Donor Count vs. Des-N-Phenyl Analog: Impact on Membrane Permeability and CNS Penetration Potential

The target compound possesses zero hydrogen bond donors (HBD), compared with one HBD for the closest purchasable analog, 3-{[(4-Chlorophenyl)sulfonyl]amino}thiolane-1,1-dione (CAS 307514-10-9) [1] . In the context of established medicinal chemistry guidelines, reducing HBD count from 1 to 0 is a statistically significant predictor of improved passive membrane permeability and enhanced potential for blood-brain barrier penetration [2]. The target compound also has a higher computed XLogP3 (2.8 vs. 1.0 for the des-N-phenyl analog), yielding a ~63-fold predicted increase in octanol-water partition coefficient that favors membrane partitioning [1] .

Physicochemical differentiation ADME prediction blood-brain barrier permeability

4-Chlorophenylsulfonyl vs. Methylsulfonyl Substitution: Differential Contribution to Target Binding Affinity in the Sulfolane-Sulfonamide Chemotype

The target compound bears a 4-chlorophenylsulfonyl group, whereas the closest structurally characterized analog with published bioactivity data, 3-[(Methylsulfonyl)phenylamino]thiolane-1,1-dione (PubChem CID 3649662), carries only a methylsulfonyl substituent (ΔMW = +96.5 Da; Δheavy atom count = +7) [1] [2]. In the validated sulfolane-sulfonamide chemotype represented by CBR-470-1 (which also contains a 4-chlorophenylsulfonyl group), the chlorophenyl ring engages in hydrophobic interactions with beta subunit aromatic residues (F188, F202) of the target protein [3]. The methylsulfonyl analog lacks the extended aromatic surface required for these interactions. In the broader sulfonamide literature, replacement of methylsulfonyl with 4-chlorophenylsulfonyl has been associated with >10-fold increases in enzyme inhibition potency in multiple target classes due to enhanced van der Waals contacts and halogen bonding [4].

Structure-activity relationship hydrophobic interaction binding affinity

Sulfolane Scaffold Validation: Proven In Vivo Anti-Tubercular Efficacy in a Murine Model for the Parent Chemotype

The sulfolane-1,1-dione core of the target compound is identical to the scaffold of compound 1 from the GSK phenotypic screen, which demonstrated potent antimycobacterial activity (Mtb H37Rv MIC = 0.76 µM) against Mycobacterium tuberculosis [1]. Optimization within this series yielded compound 4, which achieved a statistically significant 1.4 log reduction in colony-forming units (CFU) in an acute murine Mtb infection model (oral dosing, 350 mg/kg) [1]. The molecular target was identified as tryptophan synthase (TrpAB), an enzyme absent in humans, providing a pathogen-selective mechanism [1] [2]. The target compound differs from compound 1 by the addition of an N-phenyl substituent and a 4-chlorophenylsulfonyl group, modifications that are consistent with the structure-activity relationship trajectory that improved potency from compound 1 (MIC 0.76 µM) to compound 5 (MIC 0.5 µM) in the original series [1].

Antitubercular drug discovery tryptophan synthase inhibition in vivo efficacy

CBR-470-1 Analog Data: EC₅₀ of 962 nM in Cellular Nrf2 Activation Assay for Closely Related 4-Chlorophenylsulfonyl-Sulfolane Chemotype

CBR-470-1 (CAS 2416095-06-0), a sulfolane-based compound that shares the 4-chlorophenylsulfonyl-sulfolane core with the target compound, is a well-characterized PGK1 inhibitor and non-covalent Nrf2 activator [1] . In the ARE-LUC reporter assay using IMR32 cells, CBR-470-1 exhibits an EC₅₀ of 962 nM for Nrf2 transcriptional activation (0.01-10 µM, 24 h incubation) . CBR-470-1 protects SH-SY5Y neuronal cells against MPP⁺-induced cytotoxicity through Keap1-Nrf2 cascade activation at 10 µM . The target compound differs from CBR-470-1 in two key aspects: (i) it lacks the isobutylamino group at the 4-position (replaced by an N-phenyl group at the sulfonamide nitrogen), and (ii) it has zero HBD vs. one HBD for CBR-470-1 [2] . These differences are predicted to alter the target binding profile: the absence of the basic amine in the target compound eliminates a key hydrogen bond donor to PGK1, while the N-phenyl group may redirect target engagement toward different protein interfaces.

Nrf2 activation PGK1 inhibition neuroprotection KEAP1 pathway

Sulfolane Scaffold Selectivity: Tryptophan Synthase as a Human-Absent Target Enables Pathogen-Selective Inhibition

The sulfolane series of compounds (including the core scaffold of the target compound) inhibits mycobacterial tryptophan synthase (TrpAB), an enzyme that catalyzes the final step in L-tryptophan biosynthesis and is absent in humans [1] [2]. Target identification was achieved through whole-genome sequencing of spontaneous resistant mutants, which identified mutations in the α- and β-subunits of tryptophan synthase; overexpression studies confirmed TrpAB as the biological target [1]. The selectivity window is demonstrated by the HepG2 cytotoxicity data: compound 1 showed Tox₅₀ > 50 µM against human hepatocytes while maintaining Mtb MIC = 0.76 µM, yielding a selectivity index >65 [1]. The allosteric binding site at the α-β subunit interface is structurally distinct from the active site, and crystal structures confirm that sulfolane and indole-5-sulfonamide inhibitors occupy this same allosteric pocket despite belonging to different chemical scaffolds [2]. The target compound, retaining the intact sulfolane-1,1-dione core, is predicted to access this same allosteric site.

Target selectivity tryptophan synthase Mycobacterium tuberculosis human ortholog absence

Highest-Confidence Application Scenarios for 3-{[(4-Chlorophenyl)sulfonyl]phenylamino}thiolane-1,1-dione Based on Current Evidence


Anti-Tubercular Lead Optimization: Sulfolane-Scaffold Expansion for TrpAB Allosteric Inhibition

The target compound is a logical candidate for expansion of the sulfolane series in anti-tubercular drug discovery. The parent sulfolane scaffold has demonstrated potent in vitro activity (MIC 0.76 µM against Mtb H37Rv), in vivo efficacy (1.4 log CFU reduction in a murine model), and a validated human-absent target (tryptophan synthase) with a selectivity index >65 over human HepG2 cells [1]. The introduction of an N-phenyl substituent and a 4-chlorophenylsulfonyl group onto this scaffold, as embodied in the target compound, follows the SAR trajectory that improved potency from compound 1 (MIC 0.76 µM) to compound 5 (MIC 0.5 µM) in the original GSK optimization campaign [1].

CNS-Penetrant Nrf2 Pathway Modulation: Exploiting Zero-HBD Physicochemistry for Neuroprotection Screening

The target compound's zero hydrogen bond donor count, combined with moderate lipophilicity (XLogP3 = 2.8) and modest molecular weight (385.9 Da), places it within favorable CNS MPO (Multiparameter Optimization) parameter space for blood-brain barrier penetration [2] [3]. The closely related chemotype CBR-470-1 (1 HBD) activates Nrf2 with an EC₅₀ of 962 nM and protects SH-SY5Y neuronal cells from MPP⁺-induced oxidative injury at 10 µM . The target compound's structural divergence (N-phenyl substitution eliminating the basic amine) may redirect target engagement away from PGK1 while retaining Nrf2 activation potential through alternative mechanisms, making it a valuable probe for dissecting the pharmacological landscape of sulfolane-based Nrf2 modulators in neurodegenerative disease models .

Allosteric Pocket Pharmacophore Mapping: Structural Biology of Sulfolane-Binding Sites Across Target Classes

Crystal structures of Mtb tryptophan synthase (TrpAB) in complex with sulfolane-based inhibitors confirm that the sulfolane-1,1-dione core occupies a well-defined allosteric pocket at the α-β subunit interface, making specific interactions distinct from those of indole-5-sulfonamide inhibitors that bind the same site [4]. The target compound, with its extended N-phenyl-4-chlorophenylsulfonyl substituent array, provides a conformationally constrained probe for mapping the steric and electronic boundaries of this allosteric pocket. Additionally, the BRENDA enzyme database documents related thiolane-1,1-dione ligands engaging beta subunit aromatic residues (F188, F202) through hydrophobic interactions, suggesting that the extended aromatic system of the target compound may enhance binding enthalpy at analogous allosteric sites across different protein targets [5].

Chemical Biology Tool for Studying Halogen Bonding Contributions to Ligand-Protein Interactions

The 4-chlorophenylsulfonyl group in the target compound presents a chlorine atom in a geometric orientation suitable for halogen bonding with backbone carbonyl oxygens or side-chain acceptor groups in protein binding sites. Halogen bonding has been quantitatively demonstrated to contribute 0.5-1.5 kcal/mol to the free energy of ligand binding in optimized systems, comparable to a 3-10 fold enhancement in affinity [6]. The target compound can serve as a matched molecular pair with its des-chloro analog (4-phenylsulfonyl variant) or the methylsulfonyl analog (PubChem CID 3649662) [7] to experimentally quantify the halogen bonding contribution to target engagement within the sulfolane-sulfonamide pharmacophore, providing valuable data for computational chemistry model calibration.

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